2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Description
2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked via an ethyl spacer to a 4-sulfamoylphenyl group. For instance, compounds with similar sulfonamide backbones, such as those bearing indole or quinazolinone moieties, demonstrate diverse biological activities, including carbonic anhydrase inhibition and antiproliferative effects . The nitro group in the ortho position (as seen in ) may influence electronic properties, enhancing reactivity or binding affinity in biological systems .
Properties
IUPAC Name |
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c15-24(20,21)12-7-5-11(6-8-12)9-10-16-25(22,23)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2,(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPOXLKVUHNMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367004 | |
| Record name | 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196512-83-1 | |
| Record name | 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by a series of reactions to attach the 2-(4-sulfamoylphenyl)ethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are also crucial due to the use of hazardous chemicals and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the sulfonamide moiety .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide exhibits significant anticancer properties, particularly against breast cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a comparative study, various derivatives of benzenesulfonamides were synthesized and tested against MDA-MB-231 and MCF-7 cell lines. The results indicated that:
- The most active derivatives exhibited a selectivity ratio of up to 17.5 times against breast cancer cells compared to normal cells.
- Cellular uptake studies confirmed the effectiveness of these compounds in penetrating cancerous tissues .
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated notable antibacterial activities.
Efficacy Against Bacterial Strains
The compound was evaluated for its antibacterial effects against several strains, including Staphylococcus aureus and Klebsiella pneumoniae. Key findings include:
- Significant inhibition rates at concentrations around 50 mg/mL, achieving approximately 80.69% inhibition against S. aureus.
- Anti-biofilm activity was also observed, with inhibition percentages reaching up to 79.46% against K. pneumoniae .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that the synthesized derivatives possess promising pharmacokinetic profiles, indicating their potential for development as therapeutic agents .
Mechanism of Action
The mechanism by which 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole-Containing Analogs
- (Z)-2-Nitro-N-(2-(2-(1-phenylprop-1-en-1-yl)-1H-indol-3-yl)ethyl)benzenesulfonamide (8): This compound () replaces the 4-sulfamoylphenyl group with an indole ring conjugated to a styrene moiety. Its ¹H-NMR spectrum shows aromatic proton shifts at δ 7.2–8.1 ppm, distinct from simpler sulfonamides due to extended conjugation .
Trimethylsilyl-Protected Derivatives
- 2-Nitro-N-(2-(trimethylsilyl)ethoxy)benzenesulfonamide ():
The trimethylsilyl (TMS) ethoxy group acts as a protecting group, altering solubility (lipophilic vs. hydrophilic) compared to the target compound. Synthetic routes for such derivatives involve Hg(OTf)₂-catalyzed vinylation, suggesting sensitivity to catalytic conditions .
Functional Group Modifications
Benzamide vs. Benzenesulfonamide
- 4-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (): Replacing the sulfonamide with a benzamide group reduces hydrogen-bonding capacity (PSA = 143.46 Ų vs. The nitro group at the para position (vs. ortho in the target compound) may also affect electronic effects and metabolic stability .
Chlorinated and Nitro-Substituted Derivatives
- 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (): Dual chloro and nitro substituents increase molecular weight (390.24 g/mol) and lipophilicity (predicted LogP = 4.6) compared to the target compound. Such modifications are common in antimicrobial agents but may introduce toxicity risks .
Physicochemical and Spectral Properties
Melting Points and Stability
- Quinazolinone-Sulfonamides (): Melting points range from 207.7°C to 306.1°C, correlating with molecular rigidity from heterocyclic systems. The target compound, lacking such rings, may exhibit lower melting points (~200–250°C) .
- Dihydropyrimidinone Derivatives (): Melting points between 165°C and 259°C highlight the impact of thioxo groups (e.g., 11b: 165–166°C) on lattice stability .
Spectral Data Comparison
- ¹H-NMR Shifts :
- Target Compound (Inferred) : Aromatic protons near δ 7.5–8.3 ppm (nitro and sulfonamide groups), with ethyl spacer signals at δ 3.4–4.1 ppm.
- Indole Derivative (8) (): Indole NH at δ 10.2 ppm; vinyl protons at δ 5.8–6.5 ppm .
- N-Acetylated Analog (): Acetyl methyl at δ 2.1 ppm; sulfonamide NH₂ at δ 6.8–7.2 ppm .
Key Reactions and Yields
- Hg(OTf)₂-Catalyzed Vinylation (): Used for indole-functionalized sulfonamides, yielding 70–85% via tandem cyclization. Requires careful handling due to mercury toxicity .
- Pyridine-Mediated Sulfonylation (): Typical for introducing sulfamoyl groups, with yields up to 89% for pyridazine derivatives .
Protecting Group Strategies
- TMS Ethoxy Protection (): Facilitates selective functionalization but requires acidic hydrolysis for deprotection, limiting compatibility with acid-sensitive groups .
Tabulated Comparison of Key Analogs
Biological Activity
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, identified by its CAS number 196512-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O₄S₂
- Molecular Weight : 385.415 g/mol
- Structure : The compound features a nitro group and a sulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. The compound has been noted for its interaction with carbonic anhydrases (CAs), particularly CA IX, which plays a significant role in tumor progression and bacterial growth.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition of carbonic anhydrases. For instance, compounds similar to this compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies revealed that the compound could induce apoptosis in these cancer cells, significantly increasing annexin V-FITC positivity by up to 22-fold compared to controls .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | Apoptosis induction |
| MCF-7 | Not specified | Significant anti-proliferative effect |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies indicated significant inhibition of bacterial growth at concentrations around 50 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae, with anti-biofilm activity being particularly notable .
| Bacteria | Inhibition (%) | Control (%) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 99.2 |
| Klebsiella pneumoniae | 79.46 | Not specified |
Case Studies
-
Breast Cancer Treatment :
In a study published in RSC Advances, compounds structurally related to this compound demonstrated significant selectivity towards breast cancer cells over normal cells, suggesting a therapeutic window for treatment . -
Antibacterial Efficacy :
A comprehensive study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, with specific focus on their mechanism involving CA inhibition which is crucial for bacterial survival .
Q & A
Q. What are the key synthetic routes for 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide?
The synthesis typically involves sulfonylation of an amine intermediate with 2-nitrobenzenesulfonyl chloride. A representative method includes:
- Step 1 : Reacting 2-(4-sulfamoylphenyl)ethylamine with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or tetrachloromethane.
- Step 2 : Using pyridine as a base to neutralize HCl byproducts and drive the reaction forward.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Reagents like 2-nitrobenzenesulfenyl chloride (mp 74–76°C) are critical precursors, as noted in chemical catalogs .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ ~3.0 ppm for NH).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 410.06).
- Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ and ~1160 cm⁻¹ correspond to asymmetric and symmetric S=O stretching .
- InChI Key : Use standardized identifiers (e.g., InChI=1S/C₁₅H₁₆N₃O₆S₂) from PubChem for cross-referencing .
Q. What are the common biological targets for sulfonamide derivatives like this compound?
Sulfonamides often target enzymes such as carbonic anhydrases or bacterial dihydropteroate synthase. For example:
- Carbonic Anhydrase Inhibition : The sulfamoyl group binds to zinc in the enzyme’s active site, disrupting proton transfer .
- Antibacterial Activity : Structural analogs with substituted phenyl groups show MIC values <10 µg/mL against E. coli .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates.
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Purity Checks : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How to resolve contradictions in reported biological activities across structurally similar sulfonamides?
- Comparative SAR Studies : Analyze derivatives from published tables (e.g., K16–K25 in ) to correlate substituent effects (e.g., acetyl vs. amino groups) with activity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for variants. For instance, nitro groups may enhance π-π stacking in hydrophobic enzyme pockets .
- In Vitro Validation : Test compounds under standardized assays (e.g., maximal electroshock seizure models for anticonvulsant activity) .
Q. What strategies are effective in improving the compound’s solubility for pharmacological studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance water solubility.
- Co-Crystallization : Use co-solvents like PEG-400 or cyclodextrins to form stable complexes .
- pH Adjustment : Solubilize the sulfonamide in mildly alkaline buffers (pH 8–9) where the NH group deprotonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
